molecular formula C7H9NO2 B3327274 Methyl 2-cyanocyclobutane-1-carboxylate CAS No. 32811-84-0

Methyl 2-cyanocyclobutane-1-carboxylate

Cat. No.: B3327274
CAS No.: 32811-84-0
M. Wt: 139.15 g/mol
InChI Key: DTCSMANRUIXQRK-UHFFFAOYSA-N
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Description

Strategic Significance of Strained Carbocycles in Contemporary Molecular Design

Strained carbocycles, such as cyclopropanes and cyclobutanes, are not merely chemical curiosities; they are powerful tools in the hands of synthetic chemists. researchgate.net Their high ring strain, a consequence of non-ideal bond angles, makes them susceptible to selective bond cleavage, enabling the construction of more complex and functionally diverse molecules. researchgate.net This reactivity has been harnessed in a multitude of synthetic strategies, including ring-expansion, ring-opening, and cycloaddition reactions, to access a wide array of molecular architectures that would be challenging to assemble through conventional methods. researchgate.netugent.be

The rigid, three-dimensional structure of cyclobutanes is particularly valuable in medicinal chemistry. nih.gov Incorporating a cyclobutane (B1203170) moiety into a drug candidate can confer conformational rigidity, which can lead to improved binding affinity and selectivity for its biological target. nih.govnih.gov Furthermore, the replacement of more flexible or planar structures, such as aromatic rings, with a cyclobutane ring can enhance metabolic stability and other desirable pharmacokinetic properties. nih.govnih.gov

Positional Context of Methyl 2-cyanocyclobutane-1-carboxylate within Cyclobutane Chemistry and Applications

This compound, with the CAS number 32811-84-0 and molecular formula C7H9NO2, is a bifunctional cyclobutane derivative. rsc.org It possesses two key functional groups—a cyano group and a methyl ester—positioned on the four-membered ring. This substitution pattern makes it a potentially versatile intermediate in organic synthesis.

The presence of both an electron-withdrawing cyano group and a carboxylate ester group activates the cyclobutane ring and provides handles for a variety of chemical transformations. cymitquimica.com The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various nucleophilic additions. Similarly, the methyl ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives. The strategic placement of these two functional groups allows for sequential or simultaneous manipulations to build molecular complexity.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds explored for their biological activity. For instance, cyano-substituted cyclobutane derivatives have been investigated as inhibitors of enzymes like Cbl-b, which is involved in immune system regulation. google.com

Overarching Research Trajectories for Cyanoester-Substituted Cyclobutane Frameworks

The development of new synthetic methodologies for the construction and functionalization of cyclobutane rings remains an active area of research. nih.govorganic-chemistry.org Key research trajectories for cyanoester-substituted cyclobutanes are focused on several areas:

Stereoselective Synthesis: A major challenge in cyclobutane chemistry is the control of stereochemistry. researchgate.netmdpi.com Research efforts are directed towards developing catalytic and enantioselective methods for the synthesis of specific stereoisomers of substituted cyclobutanes. This is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure.

Novel Cycloaddition Strategies: [2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings. numberanalytics.comharvard.edu Ongoing research seeks to expand the scope of these reactions, including the use of photochemistry and novel catalysts, to access a wider variety of functionalized cyclobutanes. rsc.orgorganic-chemistry.org

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring can be exploited in ring-opening and rearrangement reactions to generate other valuable carbocyclic and heterocyclic systems. rsc.orgresearchgate.netresearchgate.net Research in this area explores the use of various reagents and conditions to control the outcome of these transformations, leading to the synthesis of diverse molecular scaffolds.

Applications in Drug Discovery: The unique properties of cyclobutanes continue to make them attractive scaffolds for drug discovery. nih.govru.nl Research is focused on incorporating cyanoester-substituted cyclobutanes into novel drug candidates to improve their pharmacological profiles, including potency, selectivity, and metabolic stability. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32811-84-0 rsc.org
Molecular Formula C7H9NO2 rsc.org
Molecular Weight 139.15 g/mol N/A
Exact Mass 139.063328530 rsc.org
XLogP3 0.3 rsc.org
Hydrogen Bond Donor Count 0 rsc.org
Hydrogen Bond Acceptor Count 3 rsc.org
Rotatable Bond Count 2 rsc.org
Complexity 191 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyanocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCSMANRUIXQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291822
Record name Methyl 2-cyanocyclobutanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32811-84-0
Record name Methyl 2-cyanocyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32811-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyanocyclobutanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Transformation Chemistry of Methyl 2 Cyanocyclobutane 1 Carboxylate

Reactivity Profiles of the Cyclobutane (B1203170) Ring System

The chemical behavior of methyl 2-cyanocyclobutane-1-carboxylate is largely dictated by the inherent properties of its four-membered carbocyclic ring and the electronic influence of its cyano and ester functional groups. The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5° to approximately 90°) and torsional strain (eclipsing interactions of adjacent C-H bonds). chemistrysteps.comresearchgate.net This stored energy makes the cyclobutane ring susceptible to reactions that lead to the formation of more stable, less strained systems. researchgate.net Consequently, ring-opening and ring-expansion reactions are prominent features of cyclobutane chemistry. chemistrysteps.comresearchgate.net

The relief of ring strain serves as a powerful thermodynamic driving force for the reactions of cyclobutane derivatives. This can be achieved through various mechanisms, often initiated by thermal, photochemical, or catalytic activation.

The concept of strain-release-driven reactivity is vividly illustrated by the chemistry of bicyclo[1.1.0]butanes (BCBs), which possess even greater strain than simple cyclobutanes. The ring-opening of BCBs is an efficient method for synthesizing functionalized cyclobutanes. thieme-connect.comnih.gov These reactions can proceed through radical or ionic mechanisms, with the regioselectivity often controlled by the choice of catalyst. nih.gov For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs can yield either α- or β-addition products with high selectivity. nih.govresearchgate.net

While this compound is a monocyclic cyclobutane, the principles of strain-release are directly applicable. The presence of electron-withdrawing groups, such as the cyano and carboxylate moieties, can influence the regioselectivity of ring-opening reactions. Ring-opening of the C-C σ-bonds can be facilitated by transition metals, which can insert into the strained bonds, or by Lewis acids that activate adjacent functional groups. rsc.org Silver-π-acid catalysis, for example, has been used for the chemo- and diastereoselective polar strain-release ring-opening of BCBs with hydroxyarenes. rsc.org Such strategies underscore the potential for controlled C-C bond cleavage in strained four-membered rings to build molecular complexity.

Table 1: Selected Catalytic Systems for Ring-Opening of Strained Carbocycles

Catalytic System Reaction Type Product Type Reference
Cu(I) Catalysis Nucleophilic Addition α-Substituted Cyclobutanes researchgate.net
Palladium Catalysis σ-Bond Nucleopalladation Epoxidized/Aziridinated Cyclobutanes rsc.org
Silver (AgBF₄) Polar Strain-Release 1,1,3-Trisubstituted Cyclobutanes rsc.org
Radical Initiators Radical Addition α- or β-Functionalized Cyclobutanes nih.gov

Ring expansion reactions provide a pathway for cyclobutanes to rearrange into more stable five-membered rings, such as cyclopentanes. chemistrysteps.com These transformations are particularly common when a carbocation is generated on a carbon atom adjacent to the ring (an exocyclic carbon) or on a ring carbon itself. chemistrysteps.comwikipedia.org For a hypothetical derivative of this compound, such as one bearing a leaving group on an adjacent methyl substituent, the formation of a primary carbocation could trigger a rearrangement. This process involves the migration of one of the cyclobutane C-C bonds to the cationic center, resulting in the expansion of the four-membered ring to a five-membered one. chemistrysteps.comugent.be

The driving forces for this rearrangement are twofold: the formation of a more stable ring (cyclopentane has significantly less ring strain than cyclobutane) and, often, the formation of a more stable carbocation (e.g., a secondary or tertiary carbocation from a primary one). chemistrysteps.com Such rearrangements, often categorized as semipinacol-type reactions, are a cornerstone of carbocation chemistry. wikipedia.orgugent.be Lewis acid-catalyzed cycloisomerization reactions involving acylsilanes and alkylidenecyclopropanes can also lead to ring expansion, forming cyclobutyl cations that subsequently rearrange. nih.gov

The cyano and methyl ester groups on the cyclobutane ring are not merely passive substituents; they are active participants in a variety of chemical transformations and critically influence the reactivity of the α-carbon and the ring itself.

This compound is classified as an α-cyano ester. This structural motif makes it an ideal substrate for the Krapcho dealkoxycarbonylation reaction. organicreactions.orgchemistry-reaction.com This reaction removes the alkoxycarbonyl group (in this case, -COOCH₃) from a carbon atom that also bears an electron-withdrawing group, such as a cyano, keto, or another ester group. organicreactions.orglookchemmall.com The reaction is typically carried out by heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), often in the presence of a salt such as sodium cyanide (NaCN) or lithium chloride (LiCl) and a small amount of water. lookchemmall.comresearchgate.net

The mechanism is dependent on the substrate and reaction conditions. chemistry-reaction.comlookchemmall.com For a disubstituted α-cyanoester, the generally accepted mechanism involves an S_N2 attack by an anion (e.g., Cl⁻ or CN⁻) on the methyl group of the ester. chemistry-reaction.com This leads to the cleavage of the methyl-oxygen bond and the formation of a carboxylate anion. The resulting unstable β-cyanocarboxylate intermediate readily undergoes decarboxylation (loss of CO₂) to form a carbanion, which is then protonated by the trace water in the solvent to yield the final product, cyclobutanecarbonitrile. chemistry-reaction.com Microwave-assisted protocols have been developed to accelerate this transformation, sometimes using a silica (B1680970) gel support in place of a bulk solvent. rsc.org

Table 2: Typical Conditions for Krapcho Dealkoxycarbonylation

Solvent Salt Additive Temperature Key Features Reference
DMSO NaCl, LiCl, NaCN High (e.g., 150 °C) Standard thermal conditions, tolerates many functional groups. organicreactions.org, lookchemmall.com
DMF NaCl, LiCl High Alternative polar aprotic solvent. researchgate.net, rsc.org
DMSO/Water None or Salt High Water acts as the proton source for the final step. lookchemmall.com
Silica Gel/DMF LiCl Microwave Irradiation Faster reaction times, reduced solvent volume. rsc.org

The nitrile and ester functionalities can be chemically interconverted, providing synthetic routes to other important cyclobutane derivatives.

Hydrolysis: Both the nitrile and the ester groups can be hydrolyzed to a carboxylic acid.

Nitrile Hydrolysis: The cyano group can be converted to a carboxylic acid under either acidic or basic aqueous conditions. chemistrysteps.com The reaction proceeds through an amide intermediate (2-carbamoylcyclobutane-1-carboxylic acid derivative). chemistrysteps.comgoogle.com In some cases, the hydrolysis can be stopped at the amide stage.

Ester Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid (2-cyanocyclobutane-1-carboxylic acid) using aqueous acid or base. Basic hydrolysis (saponification) yields a carboxylate salt, which requires subsequent acidification to produce the free carboxylic acid.

Nitrile Formation from Carboxylic Acids: While not a direct transformation on the parent molecule, it is mechanistically relevant that carboxylic acids can be converted to nitriles. Enzymatic pathways exist where a single enzyme can transform a carboxylic acid to a nitrile via an amide intermediate, a process that involves ATP for activation. nih.gov In synthetic chemistry, this is more commonly achieved by converting the carboxylic acid to a primary amide, followed by dehydration using reagents like thionyl chloride (SOCl₂). libretexts.org

These transformations allow for the selective manipulation of one functional group while retaining the other, or the conversion of both to create dicarboxylic acids or dinitriles, further expanding the synthetic utility of the cyclobutane scaffold.

Transformations of the Cyano and Ester Functional Groups

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is dictated by the interplay of its strained four-membered ring and the electron-withdrawing nature of the cyano and carboxylate substituents.

Mechanistic Investigations of Catalytic Cyclization and Dimerization

Specific studies on the catalytic cyclization and dimerization of this compound are not readily found in the literature. However, the presence of both a nitrile and an ester group suggests potential pathways for such transformations. For instance, a catalytic process could potentially lead to the formation of a dimer through intermolecular reactions involving the cyano and ester functionalities.

One hypothetical dimerization pathway could involve the base-catalyzed self-condensation of the ester, similar to a Thorpe-Ziegler type reaction, where the nitrile group of one molecule attacks the ester carbonyl of another. This would, however, require a suitable catalyst and conditions to overcome the steric hindrance of the cyclobutane ring.

Another possibility is a metal-catalyzed [2+2+2] cycloaddition, where the nitrile groups could participate with an external alkyne to form a pyridine (B92270) ring, effectively linking two molecules of the starting material. The feasibility of such a reaction would depend heavily on the choice of catalyst and the specific reaction conditions.

Hypothetical Catalytic Dimerization Data

Catalyst SystemProposed Dimer StructureTheoretical Yield (%)
Sodium Hydride (NaH)Thorpe-Ziegler adduct35-45
Cobalt(I) ComplexPyridine-linked dimer20-30

Note: The data in this table is hypothetical and based on analogous reactions, as direct experimental data for this compound is not available.

Kinetic and Mechanistic Studies of Thermal Decompositions of Alicyclic Esters

The thermal decomposition of cyclobutane derivatives typically proceeds via a [2+2] cycloreversion to yield two ethylene (B1197577) molecules. This reaction is known to be a unimolecular, first-order process that proceeds through a diradical intermediate. organic-chemistry.orgnih.govrsc.orgrsc.org The presence of substituents on the cyclobutane ring can influence the activation energy and the nature of the decomposition products.

For this compound, thermal decomposition would likely lead to the formation of methyl acrylate (B77674) and acrylonitrile (B1666552). The reaction would proceed through the cleavage of the C1-C2 and C3-C4 bonds of the cyclobutane ring. The electron-withdrawing cyano and carboxylate groups are expected to stabilize the transition state, potentially lowering the activation energy compared to unsubstituted cyclobutane.

Kinetic studies on the thermal decomposition of similar alicyclic esters, such as methylcyclopropanecarboxylate, have shown that the presence of an ester group can lower the activation energy for ring isomerization. researchgate.net A similar effect would be anticipated for the cyclobutane derivative.

Comparative Kinetic Data for Thermal Decomposition

CompoundDecomposition ProductsActivation Energy (kJ/mol)Reference
CyclobutaneEthylene~260 nih.govrsc.org
1,2-EpoxybutaneButanal, Butan-2-one, etc.214-249 rsc.org
MethylcyclopropanecarboxylateMethyl-3-butenoate, etc.~237 researchgate.net
This compoundMethyl acrylate, Acrylonitrile~220-240 (Estimated)

Note: The data for this compound is an estimation based on related compounds.

Intramolecular Rearrangements and Cyclizations

The structure of this compound allows for several potential intramolecular rearrangements and cyclizations, particularly under acidic or basic conditions. The strain of the cyclobutane ring can serve as a driving force for such reactions. acs.org

Under basic conditions, deprotonation at the carbon atom bearing the cyano group could lead to a carbanion. This carbanion could then participate in an intramolecular cyclization by attacking the ester carbonyl, leading to a bicyclic β-keto nitrile after rearrangement. This type of cyclization has been observed in other systems containing both nitrile and ester functionalities. mdpi.com

Acid-catalyzed rearrangements are also plausible. Protonation of the nitrile or ester oxygen could initiate a ring-opening of the cyclobutane, followed by rearrangement and re-cyclization to form a more stable five- or six-membered ring system. For example, a Wagner-Meerwein type rearrangement could occur, leading to a cyclopentane (B165970) derivative.

Microwave-assisted vinylcyclobutane rearrangements have been reported, suggesting that thermal or microwave-induced conditions could promote rearrangements in related systems. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Spectroscopic Techniques for Structural Characterization

A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray diffraction is essential for a complete structural profile of the molecule.

NMR spectroscopy is a powerful tool for determining the detailed structure of cyclobutane (B1203170) derivatives in solution. acs.org Due to the puckered, non-planar nature of the cyclobutane ring, substituents can exist in different spatial arrangements, leading to distinct stereoisomers (e.g., cis and trans). aip.orgaip.org NMR can distinguish between these isomers and provide insight into the conformational equilibrium of the ring.

For Methyl 2-cyanocyclobutane-1-carboxylate, the key NMR-active nuclei are ¹H and ¹³C. The chemical shifts (δ) of the protons and carbons in the ring are influenced by the electronic effects and anisotropy of the adjacent cyano and methoxycarbonyl groups.

A hypothetical ¹H NMR spectrum would feature distinct signals for the methoxy (B1213986) group protons (a singlet, likely around 3.7 ppm), and a complex series of multiplets for the five protons on the cyclobutane ring.

Hypothetical ¹H NMR Data for this compound This table presents predicted chemical shifts (δ) and multiplicities for a potential isomer. Actual values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-OCH₃3.75s (singlet)-3H
H-1 (CH-COOCH₃)3.50ddd (doublet of doublet of doublets)J_cis, J_trans, J_gem1H
H-2 (CH-CN)3.30ddd (doublet of doublet of doublets)J_cis, J_trans, J_gem1H
H-3 (ring CH₂)2.50 - 2.80m (multiplet)-2H
H-4 (ring CH₂)2.20 - 2.40m (multiplet)-2H

The magnitude of the proton-proton coupling constants (J-values) is critically dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In cyclobutane systems, the vicinal coupling constants (³JHH) between adjacent protons are invaluable for assigning stereochemistry.

Generally, the coupling constant between two cis protons (dihedral angle ~0-30°) is larger than that between two trans protons (dihedral angle ~90-120°). Furthermore, four-bond couplings (⁴JHH) can also be observed and are orientation-dependent; for instance, ⁴J(eq-eq) is typically around 5 Hz while ⁴J(ax-ax) is near 0 Hz. nih.gov By carefully analyzing these coupling patterns, the relative orientation of the cyano and carboxylate groups can be determined.

Hypothetical Proton-Proton Coupling Constants (J) for Cyclobutane Systems

Coupling TypeTypical Dihedral Angle (°)Expected J-value Range (Hz)
³J_cis~0-308.0 - 11.0
³J_trans~90-1202.0 - 5.0
²J_geminal~109.5-12.0 - -15.0
⁴J_eq-eq-~5.0
⁴J_ax-ax-~0

For complex spin systems like that in this compound, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to trace the connectivity of the protons around the cyclobutane ring, confirming the proton assignments. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the carbon signals of the non-protonated carbons, such as the nitrile (C≡N) and carbonyl (C=O) carbons, by observing their correlation to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the definitive method for determining stereochemistry, as it can show which protons and, by extension, which substituents lie on the same face of the puckered ring.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these methods would confirm the presence of the key nitrile and ester functionalities.

Nitrile (C≡N) group: A sharp, medium-intensity absorption band is expected in the IR spectrum between 2260 and 2240 cm⁻¹. This band is often weak in the Raman spectrum.

Ester (-(C=O)OCH₃) group: This group gives rise to several strong absorptions. The carbonyl (C=O) stretch is a very strong band in the IR spectrum, typically appearing around 1750-1735 cm⁻¹. Two C-O stretching bands are also expected between 1300 and 1000 cm⁻¹.

Cyclobutane ring: The ring itself has characteristic vibrations, including stretching and puckering modes, although these can be complex and appear in the fingerprint region of the spectrum (< 1500 cm⁻¹). elsevierpure.com

Conformational analysis is also possible, as different conformers (e.g., axial vs. equatorial substituents) can sometimes give rise to slightly different vibrational frequencies. nih.gov

Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IR IntensityRaman Intensity
Alkyl C-HStretch2850 - 3000Medium-StrongStrong
Nitrile C≡NStretch2260 - 2240MediumWeak
Ester C=OStretch1750 - 1735StrongMedium
Ester C-OStretch1000 - 1300StrongWeak-Medium
Cyclobutane RingPuckering/Breathing< 1200VariableVariable

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in its solid state. If a suitable crystal of this compound can be grown, this technique can precisely determine the three-dimensional arrangement of every atom in the molecule.

The resulting data would provide:

Unambiguous confirmation of the relative stereochemistry (cis or trans).

Precise measurements of all bond lengths and bond angles. researchgate.net

The exact dihedral or "puckering" angle of the cyclobutane ring, confirming its specific conformation in the crystal lattice.

Information on intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which dictate the crystal packing.

Hypothetical X-ray Crystallographic Data Parameters

ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Bond Length (C-C)Average length of a carbon-carbon single bond in the ring.1.55 Å
Bond Length (C=O)Length of the ester carbonyl double bond.1.21 Å
Bond Length (C≡N)Length of the nitrile triple bond.1.15 Å
Ring Puckering AngleThe dihedral angle defining the non-planarity of the ring.25°

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Integration of Hyphenated and Operando Spectroscopic Methods in Mechanistic Research

Understanding the formation or subsequent reactions of this compound requires delving into its reaction mechanisms. Hyphenated and operando spectroscopic techniques are indispensable for such studies, as they allow for real-time monitoring of chemical reactions as they occur. st-andrews.ac.uk

Hyphenated Techniques: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify products, byproducts, and unreacted starting materials from a reaction mixture, providing crucial information about selectivity and conversion.

Operando Spectroscopy: This involves applying a spectroscopic technique (e.g., IR or NMR) to a chemical reaction under actual process conditions ("in operation"). For example, using a specialized probe, the IR spectrum of a reaction mixture could be recorded over time. This would allow researchers to track the disappearance of reactant vibrational bands and the simultaneous appearance of the characteristic C≡N and C=O bands of the product. This data can be used to determine reaction kinetics, identify transient intermediates, and gain a deep understanding of the reaction mechanism, ultimately leading to process optimization. st-andrews.ac.uk

By integrating these powerful analytical methods, a complete and unambiguous picture of this compound can be established, from its fundamental molecular structure to its behavior in chemical transformations.

Chromatographic and Separation Techniques for Synthetic Monitoring and Purity Assessment

The synthesis of this compound, a compound of interest in various chemical research domains, necessitates robust analytical methodologies for real-time reaction monitoring and comprehensive purity evaluation of the final product. Chromatographic techniques are indispensable tools in this regard, offering high-resolution separation of the target molecule from starting materials, intermediates, byproducts, and stereoisomers. The selection of an appropriate chromatographic method is contingent upon the specific analytical challenge, whether it be rapid qualitative assessment or rigorous quantitative analysis and purification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective technique for the qualitative monitoring of the synthetic progress and preliminary purity assessment of this compound.

Methodology and Findings: In a typical application, the reaction mixture is spotted onto a TLC plate coated with a polar stationary phase, most commonly silica (B1680970) gel 60 F254. acs.orgyoutube.com The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical for achieving optimal separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly employed, with the ratio adjusted to achieve a retention factor (R_f) for the product that is ideally between 0.3 and 0.5 for clear separation.

Visualization of the separated spots on the TLC plate is achieved through non-destructive or destructive methods. silicycle.comyoutube.comlibretexts.org Given that this compound contains a cyano and an ester group but lacks a significant chromophore, it may not be readily visible under UV light unless it is conjugated or contains other UV-active moieties. libretexts.orgyoutube.com Therefore, chemical staining is often necessary. An iodine chamber can be used for visualization, where the plate is exposed to iodine vapor, causing organic compounds to appear as brown or yellow spots. youtube.comlibretexts.org Alternatively, destructive stains such as a potassium permanganate (B83412) solution can be employed, which reacts with reducible functional groups, or a phosphomolybdic acid stain, which is a general-purpose reagent for organic compounds. libretexts.org

Table 1: Representative TLC Conditions for Cyclobutane Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm), Iodine vapor, Potassium permanganate stain
Application Monitoring reaction progress, preliminary purity check

Note: The mobile phase ratio is indicative and should be optimized for specific synthetic mixtures.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and the separation of stereoisomers of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. The presence of two stereocenters in the molecule (at C1 and C2) means that it can exist as four possible stereoisomers (two pairs of enantiomers).

Normal-Phase and Reversed-Phase HPLC: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be utilized for the analysis of this compound. In NP-HPLC, a polar stationary phase (e.g., silica or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol mixtures). researchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is paired with a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures). researchgate.net The choice between NP- and RP-HPLC will depend on the polarity of the impurities and the desired separation.

Chiral HPLC: To separate the enantiomers of this compound, chiral HPLC is essential. This is typically achieved using a chiral stationary phase (CSP). google.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, are widely used for the separation of a broad range of chiral compounds. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 2: Illustrative HPLC Parameters for Separation of Cyclobutane Carboxylic Acid Derivatives

ParameterNormal-Phase HPLCReversed-Phase HPLCChiral HPLC
Stationary Phase Silica, Cyano (CN)C18, C8Chiral (e.g., polysaccharide-based)
Mobile Phase Hexane/IsopropanolAcetonitrile/WaterHexane/Ethanol or Isopropanol
Detector UV (at low wavelength), Refractive Index (RI)UV (at low wavelength), RIUV (at low wavelength)
Application Purity assessment, diastereomer separationPurity assessment, impurity profilingEnantiomeric separation, determination of enantiomeric excess

Note: Specific conditions such as mobile phase composition, flow rate, and column temperature must be optimized for the specific isomers of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the purity assessment of volatile and thermally stable compounds like this compound.

Methodology and Findings: For GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. acs.org The column is coated with a stationary phase, and separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A non-polar or medium-polarity column (e.g., based on polydimethylsiloxane) is often suitable for this type of analysis. researchgate.net

The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the elution of compounds with a range of boiling points. The separated components are then detected, often by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification based on the mass-to-charge ratio of fragmented ions. nih.govresearchgate.net

Chiral GC: Similar to HPLC, chiral GC can be employed for the separation of the enantiomers of this compound. This requires a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interaction between the enantiomers and the chiral cyclodextrin selector results in their separation.

Table 3: General GC and GC-MS Parameters for Analysis of Alicyclic Esters

ParameterGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column Capillary column (e.g., DB-5, HP-5MS)Capillary column (e.g., DB-5ms)
Carrier Gas Helium or NitrogenHelium
Injector Temperature ~250 °C~250 °C
Oven Program e.g., 50 °C (2 min), then ramp to 250 °C at 10 °C/mine.g., 50 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Application Purity assessment, quantitative analysisIdentification of impurities, structural confirmation

Note: These parameters are illustrative and require optimization for the specific analyte and instrument.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For a substituted cyclobutane (B1203170) like Methyl 2-cyanocyclobutane-1-carboxylate, these methods could provide invaluable insights into its geometry, stability, and electronic nature.

Similarly, there is a lack of published research applying ab initio or semi-empirical methods to predict the behavior of this compound. High-level ab initio calculations could offer benchmark data on bond lengths, bond angles, and vibrational frequencies. While semi-empirical methods could provide a faster, albeit less accurate, means to explore the molecule's properties, no such studies have been documented for this specific compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the dynamic behavior of flexible molecules like cyclobutane derivatives over time.

There are no available studies that have employed molecular mechanics to specifically analyze the conformation and ring-puckering dynamics of this compound. The puckering of the cyclobutane ring is a dynamic process, and simulations could reveal the energy barriers between different puckered states and how the substituents influence this motion. For comparison, studies on other substituted cyclobutanes have shown that substituents can significantly alter the ring's puckering amplitude and the preference for a bent or planar conformation.

Computational predictions regarding the reactivity and selectivity of this compound are absent from the scientific literature. Theoretical models could be used to predict sites of nucleophilic or electrophilic attack, the stereochemical outcomes of reactions, and to rationalize experimentally observed product distributions. For instance, DFT calculations have been used to unveil the mechanisms of stereospecific cyclobutane synthesis from other precursors.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding in this compound has not been reported. Such an investigation would involve examining the molecular orbitals, atomic charges, and the nature of the chemical bonds within the molecule. The electron-withdrawing nature of the cyano and methyl carboxylate groups would likely have a significant impact on the electron distribution within the cyclobutane ring, influencing its reactivity.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and interpret wavefunction information in terms of classical chemical bonding concepts like Lewis structures. wisc.edufaccts.de It localizes orbitals into representations of lone pairs and chemical bonds, allowing for the quantitative assessment of stabilizing interactions, such as hyperconjugation. wisc.edursc.org Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled antibonding orbital (an acceptor). researchgate.net This interaction stabilizes the molecule.

In this compound, the inherent ring strain of the cyclobutane core influences its electronic properties. masterorganicchemistry.com The primary hyperconjugative interactions involve the delocalization of electron density from the sigma (σ) bonding orbitals of the cyclobutane ring's C-C and C-H bonds into the pi-antibonding (π*) orbitals of the electron-withdrawing cyano and carbonyl groups. These interactions are referred to as negative hyperconjugation.

The stabilization energy associated with these delocalizations, denoted as E(2), can be calculated to quantify the strength of each hyperconjugative interaction. A higher E(2) value indicates a stronger interaction and greater stabilization. The key donor-acceptor interactions expected in this compound are summarized below.

Interactive Table 1: Theoretical NBO Analysis of Key Hyperconjugative Interactions in this compound

Donor NBO (Bond)Acceptor NBO (Antibond)Type of InteractionTheoretical Stabilization Energy E(2) (kcal/mol)
σ (C1-C2)π* (C=O of ester)Vicinal Hyperconjugation4.5
σ (C2-C3)π* (C≡N)Vicinal Hyperconjugation5.2
σ (C1-H)π* (C=O of ester)Vicinal Hyperconjugation2.1
σ (C2-H)π* (C≡N)Vicinal Hyperconjugation2.8
σ (C1-C4)π* (C=O of ester)Geminal Hyperconjugation1.5
σ (C3-C4)π* (C≡N)Long-range Hyperconjugation0.8

Note: The E(2) values are illustrative, based on typical values for similar substituted systems, to demonstrate the principles of NBO analysis.

Charge Distribution and Inductive Effects of Cyano and Ester Substituents

The distribution of electron density within a molecule is fundamental to its chemical behavior. Both the cyano (-CN) and methyl carboxylate (-COOCH₃) groups are potent electron-withdrawing groups due to the high electronegativity of their nitrogen and oxygen atoms. nih.govebsco.com They exert a strong negative inductive effect (-I effect), pulling electron density away from the cyclobutane ring through the sigma bond framework. acs.org

This electron withdrawal polarizes the molecule significantly. The carbon atoms of the cyclobutane ring directly attached to the substituents (C1 and C2) become electron-deficient, acquiring a partial positive charge (δ+). Conversely, the nitrogen atom of the cyano group and the oxygen atoms of the ester group accumulate partial negative charges (δ-). researchgate.net

A Natural Population Analysis (NPA), often performed as part of an NBO calculation, can quantify this charge distribution. faccts.de The analysis provides theoretical partial charges on each atom, offering a detailed picture of the electronic landscape.

Interactive Table 2: Theoretical Natural Population Analysis (NPA) Charges on Key Atoms of this compound

AtomElementAttached GroupTheoretical Partial Charge (e)
C1Carbon-COOCH₃+0.45
C2Carbon-CN+0.20
C (of -COOCH₃)CarbonCarbonyl+0.75
O (of C=O)OxygenCarbonyl-0.60
O (of O-CH₃)OxygenEther-0.55
C (of -CN)CarbonCyano+0.15
N (of -CN)NitrogenCyano-0.50

Note: The charge values are representative theoretical values for illustrative purposes.

The significant polarization induced by the cyano and ester groups has major implications for the molecule's reactivity. The electron-deficient carbon atoms of the ring are susceptible to nucleophilic attack, while the negatively charged nitrogen and oxygen atoms can act as sites for electrophilic attack or as hydrogen bond acceptors in intermolecular interactions.

Methodological Applications in Molecular Interactions Research

The unique structural and electronic features of this compound make it an interesting candidate for studies in molecular recognition and medicinal chemistry, particularly using computational methods like molecular docking.

Molecular Docking and Ligand-Protein Interaction Studies for Structural Elucidation

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and structural biology for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govnih.govmdpi.com

In a hypothetical molecular docking study, this compound could be evaluated as a ligand for a specific protein target, such as an enzyme or receptor. The cyclobutane ring serves as a relatively rigid scaffold that orients the cyano and ester functional groups in specific spatial arrangements. nih.gov The goal of the docking simulation would be to identify the most stable binding pose of the ligand within the protein's active site and to quantify the strength of the interaction, typically expressed as a binding affinity or docking score. jbcpm.com

The interactions holding the ligand-protein complex together can be analyzed in detail. nottingham.ac.uknih.gov Key interactions would likely involve:

Hydrogen Bonds: The nitrogen atom of the cyano group and the carbonyl oxygen of the ester group are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donor residues in the protein's active site, such as Arginine, Tyrosine, or Serine. jbcpm.comresearchgate.net

Hydrophobic Interactions: The aliphatic cyclobutane ring and the methyl group of the ester can engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues like Leucine, Valine, or Phenylalanine. researchgate.net

Dipole-Dipole Interactions: The highly polarized nature of the cyano and ester groups can lead to favorable electrostatic interactions with polar residues in the binding pocket.

A hypothetical docking result against a protein kinase, a common drug target, is presented below to illustrate the type of data generated from such a study.

Interactive Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Active Site

ParameterValue/Description
Binding Affinity -7.8 kcal/mol
Interacting Residue 1 Lysine (B10760008) 72
Interaction Type 1 Hydrogen Bond (with Carbonyl Oxygen of ester)
Distance 1 2.1 Å
Interacting Residue 2 Aspartic Acid 184
Interaction Type 2 Hydrogen Bond (with Cyano Nitrogen)
Distance 2 2.4 Å
Interacting Residue 3 Leucine 135
Interaction Type 3 Hydrophobic Interaction (with cyclobutane ring)
Interacting Residue 4 Valine 57
Interaction Type 4 Hydrophobic Interaction (with methyl group)

Note: This table is a fictional representation to illustrate the outputs of a molecular docking simulation.

Such computational studies are invaluable for the structural elucidation of ligand-protein interactions, providing a rational basis for designing more potent and selective analogs in drug discovery campaigns. researchgate.net By understanding how molecules like this compound interact with biological targets at an atomic level, researchers can iteratively modify the chemical structure to optimize binding and biological activity.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-cyanocyclobutane-1-carboxylate as a Versatile Synthetic Building Block

The inherent ring strain and the presence of two distinct, reactive functional groups make this cyclobutane (B1203170) derivative an attractive starting point for complex molecular synthesis. Chemists have leveraged its reactivity for creating diverse and functionally rich compounds.

The cyclobutane ring, activated by the electron-withdrawing cyano and carboxylate groups, is a potent building block for constructing larger, more complex ring systems. Annelation reactions, which involve the formation of a new ring fused to an existing one, are a key application. For instance, cyclic β-cyano ketones, close structural relatives of this compound, undergo high-yield annelation with reagents like methyl vinyl ketone to produce cyano-substituted decalone and indanone frameworks. researchgate.net These products serve as crucial intermediates in the total synthesis of polycyclic isoprenoids and steroid skeletons. researchgate.net The cyano group in these annelation precursors is critical for controlling the regioselectivity and efficiency of the ring-forming steps. researchgate.net

The general strategy often involves a Michael-type addition followed by an intramolecular aldol (B89426) condensation or a related cyclization, a sequence known as the Robinson annelation. The presence of the cyano group can stabilize intermediates and influence the stereochemical outcome of the newly formed ring junctions. Computational studies have shown that thermodynamic factors often govern the high yields observed in these annelations. researchgate.net

In medicinal chemistry, the precise three-dimensional shape of a molecule is paramount to its biological activity. The rigid framework of the cyclobutane ring is frequently used to lock flexible molecules into a specific, bioactive conformation. This strategy is employed to create conformationally constrained analogues of biologically active peptides and other natural products to enhance their potency, selectivity, or metabolic stability. figshare.comresearchgate.net

By incorporating the cyclobutane moiety from precursors like this compound, chemists can create rigid scaffolds that mimic the spatial arrangement of key functional groups in a target molecule. This approach has been successfully applied to synthesize constrained analogues of lysine (B10760008) and other amino acids, where the cyclobutane ring restricts the rotational freedom of the amino acid side chain. figshare.com Similarly, this principle is used to create rigid nucleoside analogues where the furanose sugar ring's flexibility is limited by a fused cyclobutane or other bicyclic system, impacting their interaction with enzymes and nucleic acids. researchgate.net

Non-canonical amino acids (ncAAs) are unnatural building blocks that, when incorporated into peptides, can bestow novel properties such as resistance to enzymatic degradation and improved conformational stability. nih.govnih.gov The 1-aminocyclobutane-1-carboxylic acid scaffold is a prominent class of ncAA, and this compound serves as a key precursor to derivatives of this type.

A well-established synthetic route involves a formal [2+2] cycloaddition to form the cyclobutane core, which is then elaborated through stereocontrolled functional group interconversions to yield various 2-substituted cyclobutane amino acids. unirioja.esresearchgate.net For example, 1-amino-2-methylcyclobutane-1-carboxylic acid (also known as 2,4-methanovaline) and 1-amino-2-methylenecyclobutane-1-carboxylic acid have been synthesized using this methodology. unirioja.esresearchgate.net These conformationally restricted amino acids are valuable components for building peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced drug-like properties. nih.gov The incorporation of such rigid units can enforce specific secondary structures, like β-turns, which are crucial for many biological recognition processes. nih.gov

Research Findings on Non-canonical Amino Acid Synthesis from Cyclobutane Precursors
Precursor TypeKey ReactionSynthesized Product ExampleSignificanceReference
Methyl 2-acetamidoacrylate and Ketene (B1206846) diethyl acetal (B89532)Formal [2+2] cycloaddition (Michael-Dieckmann type)1-amino-2-methylcyclobutane-1-carboxylic acidProvides a conformationally restricted valine analogue (2,4-methanovaline). unirioja.es
Cyclobutane core from cycloadditionStereocontrolled functional group interconversion1-amino-2-methylenecyclobutane-1-carboxylic acidActs as a restricted analogue of α-methyl-α-vinylglycine. unirioja.esresearchgate.net

Combinatorial chemistry aims to rapidly generate large collections, or libraries, of related compounds for high-throughput screening in drug discovery. Scaffolds used in library synthesis must possess versatile functional "handles" that allow for the attachment of diverse chemical fragments in a reliable and high-yielding fashion.

This compound is well-suited for this role. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid or amide. These transformations open up avenues for a multitude of subsequent reactions. For example, the resulting amino and carboxyl groups on the rigid cyclobutane core are ideal attachment points for creating peptide libraries using solid-phase peptide synthesis (SPPS) techniques. nih.gov The defined stereochemistry and conformational rigidity of the cyclobutane scaffold ensure that the resulting library members have a predictable three-dimensional structure, a highly desirable feature for structure-activity relationship (SAR) studies.

Polymer Chemistry Applications of Cyclobutane Monomers

The significant ring strain of the cyclobutane ring (approximately 25-31 kcal/mol) makes it a candidate for Ring-Opening Polymerization (ROP), a process that can convert cyclic monomers into linear polymers. beilstein-journals.orgrsc.org This approach is a powerful method for creating materials with novel backbone structures not accessible through traditional polymerization of vinyl monomers.

The presence of electron-withdrawing groups, such as the cyano group, profoundly influences the reactivity of the cyclobutane ring towards polymerization. For cyclopropanes, which are even more strained, cyano substituents make the ring susceptible to anionic ring-opening polymerization. koreascience.kr A similar principle applies to cyanocyclobutanes.

Research has shown that 1,1-dicyano-2-ethoxycyclobutane can be polymerized via an anionic mechanism using initiators like sodium cyanide or n-butyllithium, albeit yielding low molecular weight polymers. koreascience.kr In contrast, 1,1-dicyano-2-phenylcyclobutane failed to polymerize under either anionic or radical conditions, highlighting the subtle interplay of electronic and steric effects. koreascience.kr While direct ROP studies on this compound are not extensively documented, related systems provide strong evidence for its potential in this area. For instance, palladium-catalyzed ROP of functionalized cyclobutanols has been developed to produce novel polyketones through C-C bond cleavage, demonstrating that substituted cyclobutanes are viable monomers for transition metal-mediated polymerization processes. nih.govacs.org These methods allow for the introduction of specific substitution patterns into the polymer chain, a feature not easily achieved by other means. nih.govacs.org

Data on Ring-Opening Polymerization of Substituted Cyclobutanes
MonomerInitiator/CatalystPolymerization TypeResultReference
1,1-Dicyano-2-ethoxycyclobutaneNaCN or n-ButyllithiumAnionicSuccessful polymerization to a low molecular weight polymer. koreascience.kr
1,1-Dicyano-2-phenylcyclobutaneAnionic or Radical CatalystsAnionic/RadicalFailed to polymerize. koreascience.kr
Functionalized CyclobutanolsPalladium(0)/PPh₃Pd-Catalyzed ROPSuccessful polymerization to polyketones. nih.govacs.org

Stereochemical Control in Polymer Backbones via Monomer Design

The precise control over the stereochemistry of a polymer backbone is a fundamental goal in polymer science, as it directly influences the material's macroscopic properties. The design of monomers with specific stereochemical features is a key strategy to achieve this control. In the context of cyclobutane-containing polymers, the stereoisomers of monomers like this compound can be utilized to dictate the tacticity of the resulting polymer chain.

The anionic polymerization of cyclobutene (B1205218) monomers, such as the related methyl cyclobutene-1-carboxylate (MHCB), has been shown to produce polymers with a 1,2-linked cyclobutane ring in the main chain. researchgate.net The stereochemistry of the monomer unit is preserved during this type of polymerization, meaning that the use of a specific stereoisomer of this compound would lead to a polymer with a corresponding stereoregular structure (isotactic or syndiotactic). For instance, the polymerization of a pure cis or trans isomer of a cyclobutane-based monomer would be expected to yield a polymer with a predominantly cis or trans linkage between the cyclobutane units, respectively. This control over the backbone's stereochemistry is crucial for influencing the polymer's crystallinity, solubility, and mechanical properties.

Research on the polymerization of related cyclobutane derivatives has demonstrated that the stereochemical outcome can be influenced by the catalytic system employed. For example, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce different diastereomers of multi-substituted cyclobutanes by selecting either a Cu(I) or Cu(II) catalytic system. nih.gov This principle of catalyst-controlled stereoselectivity could potentially be applied to the polymerization of this compound to afford polymers with tailored tacticities. The ability to produce different stereoisomers of functionalized cyclobutanes through catalytic methods highlights the potential for creating a diverse library of polymers from a single monomer. researchgate.net

Tailoring Macromolecular Properties (e.g., thermal stability, optical characteristics) through Cyclobutane Incorporation

The incorporation of the rigid cyclobutane ring into a polymer backbone can significantly alter the macromolecular properties of the resulting material, including its thermal stability and optical characteristics. The strained four-membered ring imparts a unique conformational rigidity to the polymer chain, which can lead to enhanced thermal properties.

Thermal Stability:

Interactive Data Table: Thermal Properties of Related Polymers

PolymerMonomer UnitGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 10% weight loss) (°C)
Poly(methyl methacrylate) (PMMA)Methyl methacrylate~105~280
Poly(methyl cyclobutene-1-carboxylate) (PMHCB)Methyl cyclobutene-1-carboxylateNot reportedUndergoes thermal ring-opening
Polyamide 6 (PA 6)ε-Caprolactam~52~400
Poly(2-methoxycarbonylethyl-2-oxazoline)2-methoxycarbonylethyl-2-oxazoline-1 to 54>300 researchgate.netmdpi.com

This table presents data for related polymers to illustrate the potential impact of cyclic structures and ester groups on thermal properties. Specific data for polymers of this compound is not available in the provided search results.

Optical Characteristics:

The incorporation of cyclobutane rings can also influence the optical properties of polymers. For example, coordination polymers that undergo photocycloaddition to form cyclobutane linkages exhibit altered optical absorption and emission spectra. This suggests that the electronic environment of the chromophores within the polymer is modified by the formation of the cyclobutane ring. While detailed optical data for polymers of this compound is scarce, it is plausible that the presence of the cyano and carboxylate groups, along with the cyclobutane ring, could lead to polymers with interesting optical properties, potentially finding applications in optical devices or as functional coatings.

Development of Novel Reagents and Catalytic Systems Derived from Cyclobutane Derivatives

Cyclobutane derivatives are valuable building blocks in organic synthesis and have been utilized to develop novel reagents and catalytic systems. researchgate.net Their inherent ring strain can be harnessed to drive chemical transformations, and their unique three-dimensional structures can be exploited to induce stereoselectivity in catalytic reactions.

The functional groups present in this compound, namely the cyano and carboxylate groups, offer multiple avenues for its conversion into novel reagents. For instance, the carboxylate group can be transformed into various other functionalities, such as amides, aldehydes, or alcohols, which can then serve as directing groups or reactive centers in subsequent reactions. The application of C–H functionalization logic to cyclobutanes has been demonstrated, allowing for the introduction of aryl groups onto the cyclobutane ring with high stereocontrol. nih.gov This methodology could potentially be applied to derivatives of this compound to generate a library of complex cyclobutane-based reagents.

Future Directions and Emerging Research Avenues

Innovation in Green Chemistry Approaches for Cyclobutane (B1203170) Synthesis

The synthesis of cyclobutane rings, often challenged by the molecule's inherent ring strain of approximately 26.7 kcal/mol, is undergoing a paradigm shift towards more sustainable methodologies. rsc.org Traditional methods often require harsh conditions, but modern green chemistry approaches promise greater efficiency and a reduced environmental footprint.

One significant area of innovation is the use of photochemical [2+2] cycloadditions . researchgate.netacs.org Light can be considered a sustainable reagent, and photochemical reactions can often be conducted at ambient temperatures, reducing energy consumption. researchgate.net Supramolecular photochemistry, which uses host-guest assemblies in water or solvent-free crystals, represents a particularly green frontier, offering high control over stereoselectivity. researchgate.net

Another key development is continuous flow synthesis . This technique allows for the rapid and safe generation of highly reactive intermediates, such as lithium ynolates, which can be used in [2+2] cycloaddition reactions to form cyclobutene (B1205218) precursors. rsc.org A study demonstrated the synthesis of functionalized cyclobutenes at 30°C with a reaction time of just 2.5 seconds, conditions that are highly reproducible, scalable, and avoid the energy-intensive cryogenic temperatures required in batch processes. rsc.org

The following table summarizes the advantages of these emerging green chemistry techniques over traditional methods for synthesizing cyclobutane precursors.

FeatureTraditional Synthesis MethodsGreen Chemistry Innovations
Energy Input Often requires high heat or cryogenic temperatures.Can proceed at ambient temperature (photochemistry) or with minimal heating (flow chemistry). researchgate.netrsc.org
Reagents May use stoichiometric, hazardous, or metal-based reagents.Utilizes light as a "reagent" or catalytic amounts of reagents in highly efficient systems. researchgate.net
Solvents Often reliant on large volumes of volatile organic solvents.Can be performed in water, solvent-free conditions, or with reduced solvent volumes in flow systems. researchgate.netrsc.org
Safety Handling of unstable intermediates in large batches can be hazardous.Unstable intermediates are generated and consumed in situ within a confined flow reactor, enhancing safety. rsc.org
Scalability Scaling up batch reactions can be complex and non-linear.Flow chemistry offers a more straightforward path to large-scale production. rsc.org

These green approaches are directly applicable to the synthesis of precursors for Methyl 2-cyanocyclobutane-1-carboxylate, paving the way for more environmentally benign production routes.

Exploration of Unprecedented Reactivity and Transformations for this compound

The unique arrangement of functional groups—a nitrile and a methyl ester—on the strained cyclobutane ring of this compound makes it a prime candidate for exploring novel chemical transformations. While research on this exact molecule is specific, the reactivity can be inferred from studies on similarly functionalized cyclobutanes.

A key synthetic route to this compound involves the decarboxylation of dimethyl 1-cyanocyclobutane-1,2-dicarboxylate. thieme-connect.de This precursor is heated in a mixture of sodium chloride, water, and DMSO to yield a mixture of cis- and trans-Methyl 2-cyanocyclobutanecarboxylate. thieme-connect.de Beyond its synthesis, the compound's true potential lies in its subsequent transformations.

Emerging research focuses on several areas:

Radical Cascade Reactions : A novel copper-catalyzed radical cascade reaction has been shown to transform simple cyclobutanes into highly functionalized cyclobutenes by cleaving multiple C-H bonds and forming new C-N or C-S bonds. rsc.org Applying such a strategy to this compound could lead to the synthesis of novel, highly substituted cyclobutene derivatives.

C-H Functionalization : Dirhodium-catalyzed reactions are capable of site-selective C-H functionalization even on strained cyclobutane rings. nih.gov The C-H bonds in a cyclobutane ring, despite having greater s-character and being stronger than those in unstrained systems, can be selectively targeted. nih.gov This opens the possibility of introducing new functional groups at specific positions on the cyclobutane core of the target molecule.

Ring-Opening and Rearrangement : The inherent ring strain makes cyclobutane derivatives versatile substrates for ring-opening reactions, which can be triggered by thermal, acidic, or basic conditions. researchgate.net The electron-withdrawing nature of the cyano and carboxylate groups would significantly influence the regioselectivity of such ring-opening events, potentially leading to complex and valuable acyclic structures. For instance, an unprecedented ring expansion of functionalized cyclobutenes to form polysubstituted maleimides has been reported, highlighting the potential for skeletal rearrangements. rsc.org

The following table outlines potential transformations and the resulting chemical scaffolds.

Transformation TypeReagents/ConditionsPotential Product Class
Radical Cascade Copper catalyst, NFSI (oxidant)Highly functionalized cyclobutene derivatives. rsc.org
C-H Functionalization Dirhodium catalystsFurther substituted cyclobutane derivatives. nih.gov
Ring Expansion Lewis Acid, WaterPolysubstituted heterocyclic compounds (e.g., maleimides). rsc.org
Reductive/Oxidative Ring Opening Reducing or oxidizing agentsComplex acyclic molecules with defined stereocenters. researchgate.net
Functional Group Interconversion Standard synthetic reagentsTransformation of the cyano or ester group into amides, carboxylic acids, or amines. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Characterization

Predictive Synthesis: AI-driven platforms can dramatically accelerate the discovery of efficient synthetic pathways.

Retrosynthesis Planning: AI models, particularly those based on transformer architectures similar to those used in language translation, can predict viable retrosynthetic routes. youtube.com Platforms like IBM's RXN for Chemistry can suggest disconnections for a target molecule, helping chemists devise novel synthesis strategies from commercially available starting materials. youtube.com

Reaction Condition Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, catalyst, solvent) by learning from experimental data. digitellinc.com For the synthesis of this compound, an ML model could be trained to maximize the yield of the desired stereoisomer by analyzing the outcomes of a series of automated experiments. youtube.com Gaussian processes are particularly effective for this, as they work well with the sparse datasets typical in chemical process development. youtube.com

Predictive Characterization: Beyond synthesis, AI can predict the physicochemical and spectroscopic properties of a molecule before it is even made.

Property Prediction: Deep learning models can forecast properties like solubility, stability, and even potential bioactivity based solely on a molecule's structure. elsevier.comardigen.com

Spectral Analysis: An emerging application is the use of AI to interpret raw analytical data. For example, Large Spectral Models can analyze mass spectrometry data to determine the chemical composition of a sample with speeds up to 500 times faster than traditional methods. strategicallies.co.uk This could be used for real-time monitoring of the reaction to produce this compound. ML models can also be trained to predict NMR spectra, aiding in the structural confirmation of the final product. nih.gov

AI/ML ApplicationSpecific Task for this compoundPotential Impact
Generative AI De novo design of novel cyclobutane derivatives with desired properties. elsevier.comAccelerates discovery of new molecules for specialized applications.
Predictive Retrosynthesis Suggesting optimal synthetic routes from simple precursors. youtube.comyoutube.comReduces time and resources spent on synthesis planning.
Reaction Optimization Fine-tuning conditions to maximize yield and stereoselectivity. youtube.comImproves efficiency and cost-effectiveness of the synthesis.
Property Prediction Forecasting physicochemical properties and potential applications. nih.govPrioritizes synthetic targets and guides experimental design.
Automated Data Analysis Interpreting spectroscopic data (e.g., MS, NMR) for characterization. strategicallies.co.ukSpeeds up the analysis phase and ensures structural accuracy.

Expansion of Applications in Highly Specialized Chemical and Materials Science Domains

While cyclobutane itself has limited direct commercial use, its derivatives are valuable building blocks in diverse scientific fields due to their unique conformational constraints and reactivity. lifechemicals.comwikipedia.org this compound, with its dual functionalization, is well-positioned for use in several high-value areas.

Medicinal Chemistry: The cyclobutane ring is used to impose conformational restrictions on biologically active molecules, which can enhance binding to a target protein. lifechemicals.com The structure is more stable than a cyclopropane (B1198618) unit and does not significantly alter the electronic properties of the parent molecule. lifechemicals.com Derivatives of cyclobutane-1,1-dicarboxylic acid, for example, are precursors to important anticancer drugs like Carboplatin. wikipedia.org The functional handles on this compound allow it to be incorporated as a rigid scaffold into larger, more complex molecules, making it a valuable building block for drug discovery programs. researchgate.net

Materials Science: Cyclobutane derivatives have found important applications in materials science. lifechemicals.com

Stress-Responsive Polymers: The inherent strain of the cyclobutane ring can be harnessed to create mechanochemically active polymers. When mechanical force is applied to these materials, the cyclobutane rings can selectively break, triggering a chemical response such as a change in color or the release of a payload.

Advanced Polymers and Liquid Crystals: The rigid and well-defined geometry of the cyclobutane scaffold can be used to synthesize novel polymers and liquid crystals with unique thermal and optical properties. The cyano group, in particular, is known for its use in liquid crystal design due to its large dipole moment.

Organic Synthesis: Substituted cyclobutanes are versatile intermediates for synthesizing complex molecular architectures that are otherwise difficult to access. researchgate.netresearchgate.net The strain-release-driven ring-opening of cyclobutanes can lead to the stereoselective formation of larger rings or functionalized linear chains, making them powerful tools in the total synthesis of natural products. rsc.org

DomainSpecific Application AreaRole of the Cyclobutane Scaffold
Medicinal Chemistry Synthesis of drug candidates. lifechemicals.comresearchgate.netActs as a conformationally restricted isostere for other groups (e.g., gem-dimethyl, alkenes).
Materials Science Stress-responsive polymers ("mechanophores"). lifechemicals.comProvides a weak point that breaks under mechanical force to trigger a response.
Materials Science Liquid crystals and specialized polymers.Serves as a rigid core to control the macroscopic properties of the material.
Organic Synthesis Intermediate in natural product synthesis. rsc.orgresearchgate.netEnables access to complex structures via strain-release transformations.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyanocyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via a two-step process: (1) cyclobutanone reacts with malononitrile under alkaline conditions (e.g., KOH/EtOH) to form 2-cyanocyclobutanone, followed by (2) esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄). Key factors include maintaining anhydrous conditions during esterification and optimizing stoichiometry to minimize side products like hydrolysis byproducts. Continuous flow reactors are recommended for scalability, as batch processes may suffer from inconsistent heat distribution .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., cyanide δ ~110-120 ppm for CN, ester carbonyl δ ~165-175 ppm).
  • X-ray crystallography : Programs like SHELX (for structure solution/refinement) and ORTEP-3 (for visualization) resolve bond angles and ring puckering. The cyclobutane ring’s tetrahedral distortion can be quantified using Cremer-Pople puckering parameters .
  • IR spectroscopy : Confirms nitrile (~2240 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the cyclobutane ring’s inherent strain influence the compound’s reactivity in nucleophilic additions or cycloadditions?

The ring’s angle strain (≈25-30 kcal/mol) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., with Grignard reagents). For cycloadditions (e.g., [2+2] or Diels-Alder), strain release drives regioselectivity. Computational modeling (DFT) predicts transition states, while experimental kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Use SHELXL’s restraints/constraints to handle disorder or thermal motion artifacts. For example:

  • Apply similarity restraints (SIMU/DELU) to anisotropic displacement parameters.
  • Validate against Hirshfeld surface analysis to detect outliers in intermolecular interactions. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles .

Q. What strategies exist for regioselective functionalization of the cyanide or ester groups in complex syntheses?

  • Cyanide group : Selective reduction to amine (H₂/Pd-C) or hydrolysis to carboxylic acid (H₂SO₄/H₂O).
  • Ester group : Transesterification (e.g., with tert-butanol under acidic conditions) or aminolysis (e.g., with methylamine). Protecting-group strategies (e.g., silyl ethers for hydroxyl intermediates) prevent undesired side reactions during multi-step syntheses .

Q. How can researchers evaluate the compound’s potential as a synthon in bioactive molecule development?

  • SAR studies : Modify substituents (e.g., replace cyanide with amide) and assess biological activity (e.g., enzyme inhibition assays).
  • Crystallographic docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., cyclin-dependent kinases).
  • Metabolic stability : Test in vitro liver microsome models to evaluate pharmacokinetic profiles .

Experimental Design Considerations

  • Safety protocols : Use fume hoods for handling cyanide derivatives; PPE (nitrile gloves, face shields) is mandatory during esterification steps due to corrosive catalysts .
  • Data validation : Triangulate crystallographic results with DFT-optimized geometries (Gaussian 16) to resolve ambiguities in ring puckering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.